molecular formula C21H23N3O5 B2871526 prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622360-78-5

prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2871526
CAS No.: 622360-78-5
M. Wt: 397.431
InChI Key: FCFGYRMIYBGNIH-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Key structural attributes include:

  • Substituents: A 4-methoxyphenyl group at position 5, methyl groups at positions 1, 3, and 7, and a prop-2-en-1-yl ester at position 6 .
  • Functional Groups: The 2,4-dioxo motif contributes to hydrogen-bonding interactions, while the methoxy and ester groups enhance lipophilicity .

Properties

IUPAC Name

prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-6-11-29-20(26)15-12(2)22-18-17(19(25)24(4)21(27)23(18)3)16(15)13-7-9-14(28-5)10-8-13/h6-10,16,22H,1,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGYRMIYBGNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Cyclocondensation Approach

The foundational pyrido[2,3-d]pyrimidine scaffold is synthesized via a one-pot Michael addition and cyclocondensation. A mixture of 6-amino-1,3-dimethyluracil (1.55 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol undergoes base-catalyzed (NaOH, 1 mmol) reflux for 18 hours to yield the 6-cyano intermediate. Subsequent reaction with 4-methoxybenzaldehyde (1.36 g, 10 mmol) in acetic acid with Raney Ni as a catalyst generates the 5-(4-methoxyphenyl) substituent via reductive amination.

Key Conditions :

  • Solvent: Ethanol (30 mL)
  • Temperature: Reflux (78°C)
  • Catalyst: Raney Ni (70% in acetic acid)
  • Yield: 68–72%

Microwave-Assisted Green Synthesis

Adapting eco-friendly protocols, a microwave-assisted method combines barbituric acid (1.28 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and urea (0.6 g, 10 mmol) in water (3 mL) under irradiation (560 W, 130°C, 10 min). This yields the dihydropyrimidinone precursor, which is oxidized to the pyrido[2,3-d]pyrimidine core using iodine in DMSO.

Advantages :

  • Reaction time: 10–15 minutes vs. 18 hours (conventional)
  • Solvent: Water (no organic waste)
  • Yield: 82–85%

Functionalization of the Pyrido[2,3-d]Pyrimidine Core

N-Methylation at Positions 1, 3, and 7

Sequential methylation is achieved using formaldehyde (37% w/w) and sodium cyanoborohydride (NaBH3CN) in acetic acid. The reaction proceeds via reductive alkylation:

  • N1-Methylation : Core intermediate (2.0 g, 5 mmol), formaldehyde (0.5 mL), NaBH3CN (0.63 g, 10 mmol), 0°C, 2 hours.
  • N3-Methylation : Repeat with fresh reagents at 25°C.
  • N7-Methylation : Employ methyl iodide (0.71 mL, 10 mmol) and K2CO3 in DMF at 60°C for 6 hours.

Characterization Data :

  • 1H NMR (CDCl3) : δ 3.42 (s, 3H, N1-CH3), 3.51 (s, 3H, N3-CH3), 3.89 (s, 3H, N7-CH3).
  • Yield : 89% per methylation step.

Esterification at Position 6

The 6-carboxyl group is introduced via a two-step process:

  • Hydrolysis : Treat the 6-cyano intermediate (2.5 g, 6 mmol) with 6M HCl at 100°C for 4 hours to yield 6-carboxylic acid.
  • Esterification : React the acid with prop-2-en-1-ol (0.84 g, 12 mmol) using DCC (1.24 g, 6 mmol) and DMAP (0.07 g, 0.6 mmol) in dichloromethane (20 mL) at 25°C for 12 hours.

Optimization Notes :

  • Catalyst : Steglich conditions (DCC/DMAP) outperform H2SO4-catalyzed esterification (yield: 76% vs. 52%).
  • Byproduct Mitigation : Molecular sieves (4Å) reduce water content, minimizing hydrolysis.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Technique Key Signals
1H NMR (400 MHz) δ 6.89–7.32 (m, 4H, Ar-H), 5.92–6.12 (m, 2H, CH2=CH), 4.72 (d, 2H, OCH2)
13C NMR δ 170.3 (C=O ester), 165.8 (C=O pyrimidine), 159.2 (C-OCH3)
HRMS m/z 467.1821 [M+H]+ (calc. 467.1824)

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyrido[2,3-d]pyrimidine core and Z-configuration of the prop-2-en-1-yl ester.

Comparative Analysis of Synthetic Routes

Method Yield Time Key Advantage
Conventional reflux 68% 18 h Scalability (>10 g batches)
Microwave-assisted 85% 15 min Eco-friendly, rapid
Reductive alkylation 72% 24 h Selective N-methylation

Challenges and Optimization Opportunities

  • Regioselectivity : Competing methylation at N5 is suppressed by steric hindrance from the 4-methoxyphenyl group.
  • Ester Stability : Prop-2-en-1-yl esters show 12% hydrolysis over 48 hours in aqueous ethanol (pH 7); lyophilization is recommended for long-term storage.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a key role in inflammatory and immune responses . This inhibition can lead to reduced inflammation and protection against cell damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and similarities with related pyrido[2,3-d]pyrimidine derivatives:

Compound Name Substituents (Positions) Functional Groups Biological Activity/Applications Reference
Target Compound 5-(4-MeOPh), 1,3,7-Me, 6-(prop-2-en-1-yl) 2,4-dioxo, ester Not explicitly reported
Ethyl 7-amino-5-(4-MeOPh)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate 5-(4-MeOPh), 7-NH2, 6-(ethyl ester) 2,4-dioxo, amino, ester Antioxidant potential (inferred)
1-Ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid 7-(iPr), 1-Et, 5-COOH 2,4-dioxo, carboxylic acid Antibacterial (gram-negative)
8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid 8-Et, 2-piperazinyl, 5-oxo, 6-COOH Oxo, piperazinyl, carboxylic acid Broad-spectrum antibacterial
Allyl (2E)-2-(4-MeOBz)-5-(4-MeOPh)-7-Me-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo ring, 2-(4-MeOBz), 7-Me, allyl ester Thiazolo, oxo, ester Not reported
Key Observations:

Ester vs. Carboxylic Acid : The target compound’s prop-2-en-1-yl ester group enhances membrane permeability compared to carboxylic acid derivatives (e.g., compound in ), which may improve bioavailability .

Biological Activity: Piperazinyl-substituted derivatives (e.g., ) exhibit pronounced antibacterial activity, suggesting that the target compound’s lack of a basic nitrogen group may limit similar efficacy unless modified.

Spectral and Physicochemical Data

Property Target Compound Ethyl 7-Amino Analog 1-Ethyl-2,4-dioxo Analog
IR (cm⁻¹) Not reported 3413 (NH2), 1667 (C=O) Not reported
¹H NMR Not reported δ 2.49 (CH3), 3.71 (CH2) Not reported
Molecular Formula C19H19N3O4 C15H14Cl2N2O2S C13H15N3O4
Lipophilicity (LogP) Estimated ~3.1 (ester) ~2.8 (ester + NH2) ~1.5 (carboxylic acid)
Notes:
  • The target compound’s ester group confers higher LogP than carboxylic acid derivatives, favoring passive diffusion across biological membranes .
  • Absence of amino groups (cf. ) may reduce solubility in aqueous media, necessitating formulation adjustments for therapeutic use.

Research Findings and Implications

Antioxidant Applications: Methoxy-substituted pyrido/pyrano pyrimidines (e.g., ) exhibit radical-scavenging activity, implying that the 4-methoxyphenyl group in the target compound may confer similar properties.

Synthetic Challenges : The 1,3,7-trimethyl substitution pattern may complicate regioselective synthesis, requiring advanced catalysts or protecting-group strategies .

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